molecular formula C17H15F3N2O4 B15004762 2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide

2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B15004762
M. Wt: 368.31 g/mol
InChI Key: ZQLJKFJKXCHWLW-UHFFFAOYSA-N
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Description

2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a phenoxy group and a trifluoromethoxy group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)aniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-(carbamoylmethyl)phenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: A simpler analog with similar structural features.

    N-(4-trifluoromethoxyphenyl)acetamide: Shares the trifluoromethoxy group but lacks the phenoxy group.

    4-(carbamoylmethyl)phenoxyacetic acid: Contains the phenoxy group but differs in the acetamide moiety.

Uniqueness

2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the combination of its phenoxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15F3N2O4

Molecular Weight

368.31 g/mol

IUPAC Name

2-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethoxy]phenyl]acetamide

InChI

InChI=1S/C17H15F3N2O4/c18-17(19,20)26-14-7-3-12(4-8-14)22-16(24)10-25-13-5-1-11(2-6-13)9-15(21)23/h1-8H,9-10H2,(H2,21,23)(H,22,24)

InChI Key

ZQLJKFJKXCHWLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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